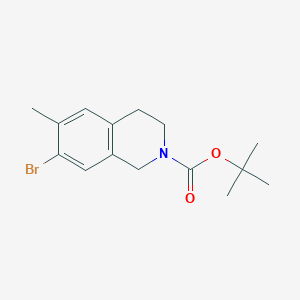tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No.:
Cat. No.: VC20446500
Molecular Formula: C15H20BrNO2
Molecular Weight: 326.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H20BrNO2 |
|---|---|
| Molecular Weight | 326.23 g/mol |
| IUPAC Name | tert-butyl 7-bromo-6-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C15H20BrNO2/c1-10-7-11-5-6-17(9-12(11)8-13(10)16)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3 |
| Standard InChI Key | ARGYWZUMRUTWJY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a partially saturated isoquinoline scaffold, with a bromine atom at position 7 and a methyl group at position 6. The tert-butyloxycarbonyl (Boc) group at the 2-position protects the secondary amine, enhancing stability during synthetic manipulations . Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀BrNO₂ |
| Molecular Weight | 326.23 g/mol |
| CAS Number | 1338096-95-9 |
| IUPAC Name | tert-Butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |
The bromine atom’s position enables participation in Suzuki-Miyaura couplings, while the methyl group influences regioselectivity in electrophilic substitutions.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H NMR reveals distinct signals for the tert-butyl group (δ 1.45 ppm, singlet) and aromatic protons (δ 7.2–7.4 ppm, doublets) .
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 326.23 (calculated for C₁₅H₂₀⁷⁹BrNO₂).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A representative synthetic route involves:
-
Core Formation: Cyclization of a substituted phenethylamine precursor to generate the dihydroisoquinoline scaffold.
-
Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or Br₂/FeBr₃ to install bromine at position 7.
-
Methylation: Friedel-Crafts alkylation or directed ortho-metalation to introduce the 6-methyl group.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) .
Typical yields range from 45–65%, with purification via silica gel chromatography (hexane/ethyl acetate gradient).
Industrial Manufacturing
Industrial processes optimize cost and scalability:
-
Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation during bromination.
-
Automated Crystallization: Improves purity (>98%) by leveraging solubility differences in tert-butyl ether solvents .
Reactivity and Functionalization
Cross-Coupling Reactions
The 7-bromo substituent undergoes palladium-catalyzed couplings:
-
Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives, pivotal in kinase inhibitor synthesis.
-
Buchwald-Hartwig Amination: Introduces nitrogen-containing groups for neurotransmitter receptor ligands .
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl carbamate, regenerating the free amine for further functionalization .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound serves as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors. Substitution at position 7 with heteroaryl groups enhances target affinity .
Neuroactive Compound Synthesis
Derivatives with 7-aryl or 7-amino substituents exhibit affinity for σ-1 and σ-2 receptors, implicated in neuropathic pain management.
Comparative Analysis with Structural Analogs
The 6-methyl isomer’s steric profile favors interactions with hydrophobic enzyme pockets, distinguishing it from 4-methyl analogs .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume